
3-butyl-1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-butyl-1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C24H26N4O5 and its molecular weight is 450.495. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
- The synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs with potential antitumor activity have been explored. These compounds, including ones bearing N-phenylmaleimide and N-phenylsuccinimide moieties, were synthesized and demonstrated potent antitumor effects against a panel of cell lines, suggesting the potential of the specified compound in cancer research and therapy (Maftei et al., 2013).
Green Chemistry and Synthesis Techniques
- Research has been conducted on efficient synthesis methods for quinazoline-2,4(1H,3H)-diones from CO2 using ionic liquids as dual solvent-catalysts at atmospheric pressure. This approach underlines the importance of green chemistry principles in the synthesis of such compounds and may suggest environmentally friendly synthesis pathways for the specified compound (Lu et al., 2014).
Chemical Reactions and Pathways
- Studies on the reaction mechanisms of 1-substituted 3-aminoquinoline-2,4-diones with isothiocyanates reveal pathways to generate novel heterocyclic compounds. These findings could provide insights into synthetic routes and chemical behaviors relevant to the specified compound, offering a basis for exploring its potential applications in creating novel molecules with designed properties (Klásek et al., 2009).
Potential Pharmacological Applications
- The structural analogs of quinazoline-2,4(1H,3H)-diones have been synthesized and evaluated for various biological activities, including antimicrobial and herbicidal effects. This suggests the potential of the specified compound in pharmacological and agricultural applications, contingent upon specific structural activity relationships and targeted modifications (Gupta et al., 2008), (Wang et al., 2014).
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-butyl-1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione' involves the synthesis of the quinazoline ring system, followed by the introduction of the oxadiazole and butyl groups.", "Starting Materials": [ "4-ethoxy-3-methoxybenzaldehyde", "ethyl hydrazinecarboxylate", "butylamine", "2-nitrobenzoyl chloride", "ethyl acetoacetate", "sodium ethoxide", "acetic anhydride", "sodium borohydride", "acetic acid", "sodium hydroxide", "chloroacetyl chloride", "phosphorus oxychloride", "dimethylformamide", "triethylamine", "potassium carbonate", "acetonitrile", "sodium azide", "sulfuric acid", "sodium nitrite", "hydrochloric acid", "sodium bicarbonate", "methyl iodide", "sodium methoxide", "sodium cyanoborohydride", "1,2-dichloroethane", "magnesium sulfate", "diethyl ether" ], "Reaction": [ "Synthesis of 2-nitrobenzoyl ethyl acetoacetate by reacting 2-nitrobenzoyl chloride with ethyl acetoacetate in the presence of sodium ethoxide", "Reduction of 2-nitrobenzoyl ethyl acetoacetate to 2-amino-5-nitrobenzophenone using sodium borohydride", "Synthesis of 3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxaldehyde by reacting 4-ethoxy-3-methoxybenzaldehyde with ethyl hydrazinecarboxylate in the presence of acetic anhydride and acetic acid", "Synthesis of 3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid by hydrolyzing 3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxaldehyde in the presence of sodium hydroxide", "Synthesis of 3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid chloroacetyl derivative by reacting 3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid with chloroacetyl chloride in the presence of triethylamine and phosphorus oxychloride", "Synthesis of 3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-ylmethylamine by reacting 3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid chloroacetyl derivative with butylamine in the presence of potassium carbonate and acetonitrile", "Synthesis of 3-butyl-1-(3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methylquinazoline-2,4(1H,3H)-dione by reacting 3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-ylmethylamine with 2-chloro-3-nitrobenzoic acid in the presence of sodium azide, sulfuric acid, and sodium nitrite, followed by reduction with sodium cyanoborohydride in the presence of hydrochloric acid and sodium bicarbonate, and finally, alkylation with methyl iodide in the presence of sodium methoxide and 1,2-dichloroethane" ] } | |
CAS No. |
1207059-68-4 |
Molecular Formula |
C24H26N4O5 |
Molecular Weight |
450.495 |
IUPAC Name |
3-butyl-1-[[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione |
InChI |
InChI=1S/C24H26N4O5/c1-4-6-13-27-23(29)17-9-7-8-10-18(17)28(24(27)30)15-21-25-22(26-33-21)16-11-12-19(32-5-2)20(14-16)31-3/h7-12,14H,4-6,13,15H2,1-3H3 |
InChI Key |
PRVSPHJRUPHTPN-UHFFFAOYSA-N |
SMILES |
CCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC(=C(C=C4)OCC)OC |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]propanoate](/img/structure/B2889713.png)
![N-benzyl-4-[(4-chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxamide](/img/structure/B2889714.png)
![N-(2,5-dimethylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2889716.png)
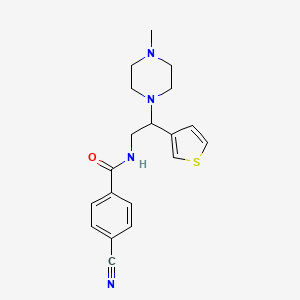
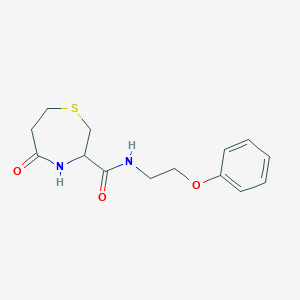
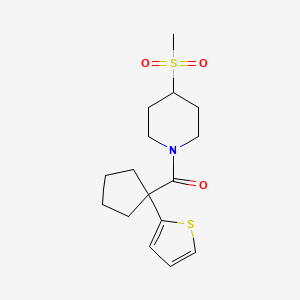
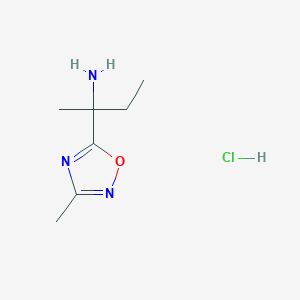
![[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B2889724.png)
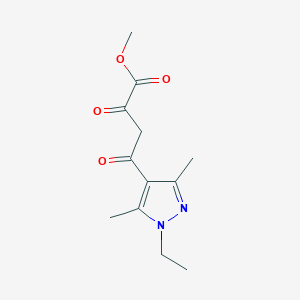
![{1-[(4-Bromophenyl)sulfonyl]-3-piperidinyl}methanol](/img/structure/B2889726.png)
![3-methyl-5-[(Z)-1-naphthylmethylidene]-1,3-thiazolane-2,4-dione](/img/structure/B2889727.png)
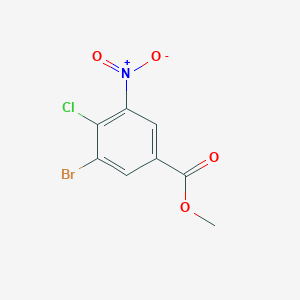
![2-Amino-2-[3-(5-chloro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2889731.png)
